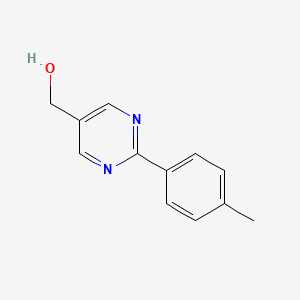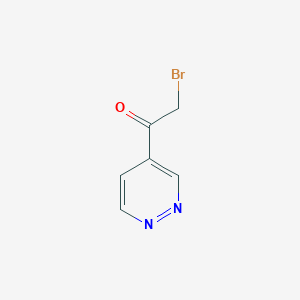
2-Bromo-1-(pyridazin-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(pyridazin-4-yl)ethanone is an organic compound with the molecular formula C6H5BrN2O It is a brominated derivative of ethanone, featuring a pyridazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(pyridazin-4-yl)ethanone typically involves the bromination of 1-(pyridazin-4-yl)ethanone. One common method includes the reaction of 1-(pyridazin-4-yl)ethanone with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to achieve high yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(pyridazin-4-yl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.
Reduction: Formation of alcohols from the reduction of the carbonyl group.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Applications De Recherche Scientifique
2-Bromo-1-(pyridazin-4-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for studying biological processes.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(pyridazin-4-yl)ethanone depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and the carbonyl group can participate in different types of chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding, which can influence the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1-(pyridin-4-yl)ethanone: Similar structure but with a pyridine ring instead of a pyridazine ring.
2-Bromo-1-(pyrimidin-4-yl)ethanone: Similar structure but with a pyrimidine ring instead of a pyridazine ring.
2-Bromo-1-(pyrazin-4-yl)ethanone: Similar structure but with a pyrazine ring instead of a pyridazine ring.
Uniqueness
2-Bromo-1-(pyridazin-4-yl)ethanone is unique due to the presence of the pyridazine ring, which can impart different chemical and biological properties compared to its analogs with pyridine, pyrimidine, or pyrazine rings. The specific arrangement of nitrogen atoms in the pyridazine ring can influence the compound’s reactivity and interactions with biological targets.
Propriétés
Numéro CAS |
1211541-01-3 |
|---|---|
Formule moléculaire |
C6H5BrN2O |
Poids moléculaire |
201.02 g/mol |
Nom IUPAC |
2-bromo-1-pyridazin-4-ylethanone |
InChI |
InChI=1S/C6H5BrN2O/c7-3-6(10)5-1-2-8-9-4-5/h1-2,4H,3H2 |
Clé InChI |
RTSIVSRCDLXBMQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=NC=C1C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


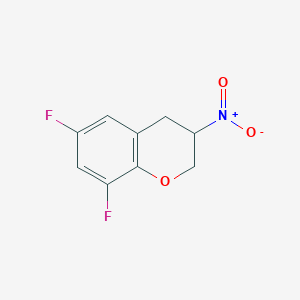
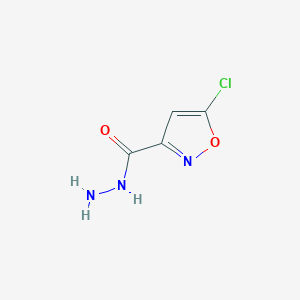
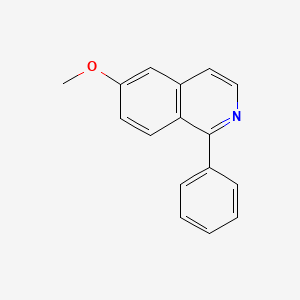


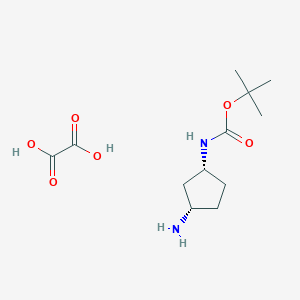
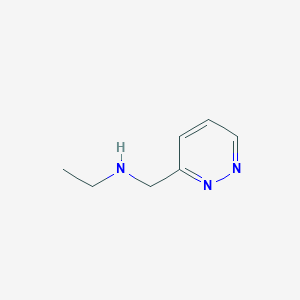
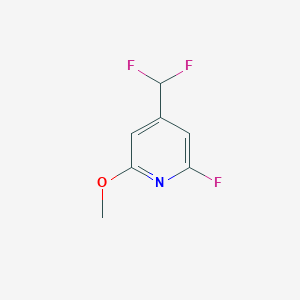
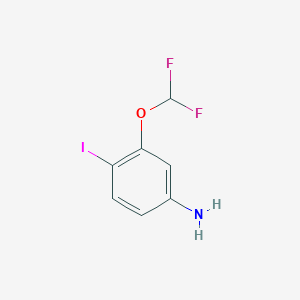
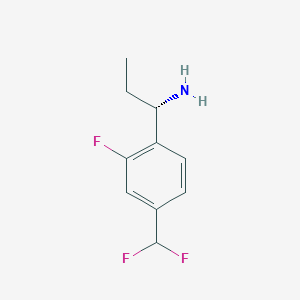
![2-(((3AR,4R,6S,6aS)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B12972771.png)
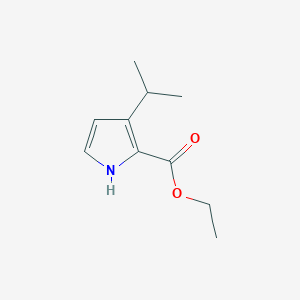
![5-Methoxy-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B12972792.png)
